molecular formula C16H8BrCl2NO B1372865 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160263-61-5

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372865
CAS No.: 1160263-61-5
M. Wt: 381 g/mol
InChI Key: AKHRBXDHFXQPGM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the eighth position, and a carbonyl chloride group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromophenylquinoline: This step involves the reaction of 4-bromoaniline with a suitable quinoline precursor under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly used.

    Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols, often in the presence of a base such as triethylamine (Et3N).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, amides, esters, and thioesters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-microbial, and anti-inflammatory drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The bromophenyl and quinoline moieties can bind to enzymes, receptors, and other proteins, modulating their activity. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to covalent modifications and changes in their function. These interactions can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-8-chloroquinoline: Lacks the carbonyl chloride group, resulting in different reactivity and biological activity.

    2-(4-Bromophenyl)-4-carbonyl chloride: Lacks the chlorine atom at the eighth position, affecting its chemical properties and applications.

    8-Chloroquinoline-4-carbonyl chloride: Lacks the bromophenyl group, leading to different interactions with molecular targets.

Uniqueness

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of all three functional groups (bromophenyl, chlorine, and carbonyl chloride) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.

Biological Activity

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a bromophenyl group and a carbonyl chloride substituent. Its molecular formula is C15H10BrClN2O, indicating the presence of halogen atoms that may influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have been shown to exhibit:

  • Antimicrobial Activity : Quinoline derivatives often target bacterial enzymes and disrupt cell wall synthesis.
  • Anticancer Properties : Compounds in this class can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
  • Enzyme Inhibition : The carbonyl chloride moiety may facilitate covalent bonding with nucleophilic residues in enzymes, leading to inhibition.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. For instance, a study demonstrated that quinoline-based compounds could induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7168.78Induces apoptosis via caspase activation
Similar Quinoline DerivativeHeLa5.00Cell cycle arrest at G1 phase

Antimicrobial Activity

Another aspect of interest is the antimicrobial properties of this compound. Quinoline derivatives have shown efficacy against various bacterial strains by inhibiting growth and biofilm formation.

Bacterial StrainMIC (µg/mL)Effect
Escherichia coli1600Growth inhibition
Staphylococcus aureus3200Biofilm disruption

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis, characterized by increased levels of cleaved caspases and PARP.
  • Case Study on Antimicrobial Effects : In another study, the compound was tested against Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 1600 µg/mL, suggesting moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves:

Quinoline core formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) .

Halogenation : Bromine or chlorine introduction via electrophilic substitution, requiring precise temperature control (0–5°C for bromine) to avoid over-halogenation .

Carbonyl chloride functionalization : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride, followed by purification via recrystallization (e.g., using dichloromethane/hexane) .

  • Yield optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and stoichiometric excess (1.2–1.5 eq.) of halogenating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm, quinoline protons at δ 8.2–9.0 ppm) .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of carbonyl chloride) and 750 cm⁻¹ (C-Cl stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 375.7) and isotopic patterns for bromine/chlorine .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability protocols :

  • Short-term : Store at 0–4°C in sealed, light-resistant vials with desiccants (e.g., silica gel) to prevent hydrolysis of the carbonyl chloride .
  • Long-term : Lyophilization or storage under argon at -20°C to avoid degradation via moisture or oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the carbonyl chloride group in nucleophilic substitutions?

  • Approach :

Geometry optimization : Use Gaussian09 or similar software with B3LYP/6-31G(d) basis sets to model the electronic structure .

Reactivity indices : Calculate Fukui functions to identify electrophilic sites (carbonyl carbon) and nucleophilic attack pathways .

Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using the SMD continuum model .

  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in crystallographic data for structurally analogous quinoline derivatives?

  • Case study : For 4-(4-Bromo-phenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile, single-crystal X-ray diffraction revealed chair conformations in the piperidine ring and intermolecular H-bonding (N-H···O) .
  • Resolution steps :

Data refinement : Use SHELX or Olex2 to resolve disorder in heavy atoms (Br/Cl) .

Comparative analysis : Overlay structures with analogs (e.g., 4-chlorophenyl derivatives) to identify torsional angle deviations .

Q. How does the bromophenyl substituent influence biological activity in vitro?

  • Experimental design :

Target selection : Screen against kinases (e.g., EGFR) or GPCRs using fluorescence polarization assays .

Structure-activity relationship (SAR) : Compare IC₅₀ values with methyl- or methoxy-substituted analogs to assess bromine’s role in hydrophobic interactions .

Cellular uptake : Use radiolabeled (¹⁴C) compound to quantify permeability in Caco-2 monolayers .

Q. Data Contradiction Analysis

Q. Why do reaction yields drop significantly when scaling up from milligram to gram quantities?

  • Root causes :

  • Heat dissipation : Exothermic halogenation steps cause side reactions (e.g., dimerization) in large batches. Solution: Use jacketed reactors and controlled addition rates .
  • Purity of intermediates : Impurities (e.g., unreacted aniline) inhibit subsequent steps. Solution: Implement inline HPLC monitoring .

Q. How to address discrepancies in NMR data between synthetic batches?

  • Troubleshooting :

  • Solvent effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d6 shifts proton signals) .
  • Tautomerism : Quinoline derivatives may exhibit keto-enol tautomerism; use variable-temperature NMR to confirm equilibrium .

Q. Advanced Methodologies

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics?

  • Protocol :

  • Animal models : Administer intravenously (5 mg/kg) to Sprague-Dawley rats; collect plasma at timed intervals .
  • Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
  • Metabolite identification : Use high-resolution Orbitrap MS to detect phase I/II metabolites .

Q. Can cryo-EM or microED resolve the compound’s binding mode with proteins?

  • Feasibility : MicroED (microcrystal electron diffraction) is suitable for small-molecule co-crystals (e.g., with serum albumin) to achieve 1.5–2.0 Å resolution .

Properties

IUPAC Name

2-(4-bromophenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHRBXDHFXQPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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